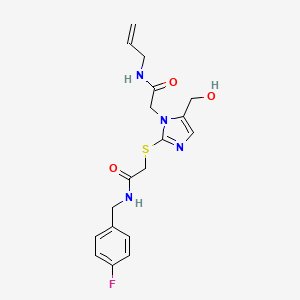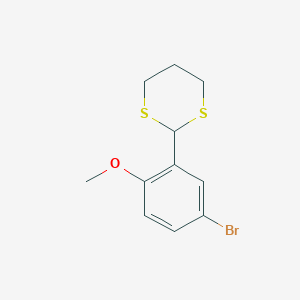
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For instance, the synthesis of “5-bromo-2-methoxyphenol” involves three steps: acetylation protection of the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques. For example, “5-Bromo-2-methoxyphenyl benzenesulfonate” has a molecular formula of C13H11BrO4S and an average mass of 343.193 Da .
Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, “5-Bromo-2-methoxybenzenesulfonyl chloride” may be used in the preparation of several 1-bromo-3-heteroarylbenzene derivatives .
Physical And Chemical Properties Analysis
“5-bromo-2-methoxyphenyl acetate” is a solid with a molecular weight of 245.07 . More specific physical and chemical properties were not found in the sources.
Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds, such as the synthesis and conformational analysis of 2-arylseleno-1,3-dithianes, illustrates the importance of these compounds in structural chemistry and materials science. For example, Pinto et al. (1986) describe the synthesis of 2-(4-methoxyphenylseleno)-1,3-dithiane from 2-chloro-1,3-dithiane, providing insights into the structural preferences and stability of these compounds through nuclear magnetic resonance spectroscopy and X-ray crystallography (Pinto et al., 1986).
Applications in Polymer Science
The field of polymer science utilizes these compounds for the synthesis of novel materials with specific properties. For instance, Yokozawa et al. (2007) explored catalyst-transfer condensation polymerization for creating polythiophene with hydrophilic side chains, demonstrating the versatility of these compounds in designing functional polymers (Yokozawa et al., 2007).
Antimicrobial Applications
Another significant application is in the development of new antimicrobial agents. Benneche et al. (2011) reported the facile synthesis of thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, demonstrating their capacity to reduce biofilm formation by marine bacteria, highlighting the potential biomedical applications of these compounds (Benneche et al., 2011).
Antioxidant and Antiviral Activity
Compounds with bromophenol structures derived from marine algae have been identified for their antioxidant and antibacterial activities. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, showcasing their effectiveness against bacterial strains, which could be linked to similar structures like 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane in exploring natural product chemistry and pharmaceutical applications (Xu et al., 2003).
Chemical Synthesis and Reactivity
Research into the reactivity and synthesis of complex molecules often involves compounds with dithiane or related structures. For instance, the total synthesis of biologically active compounds, as detailed by Akbaba et al. (2010), demonstrates the utility of such structures in synthetic organic chemistry (Akbaba et al., 2010).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane are currently unknown. , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
. Pharmacokinetic studies would be necessary to determine the compound’s bioavailability and its distribution within the body.
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dithiane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS2/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPYJRJJMSOZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2SCCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

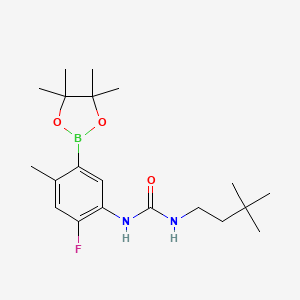
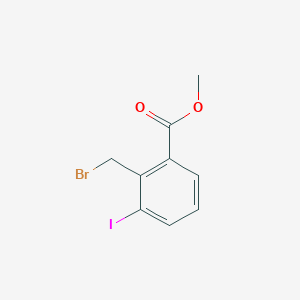
![N-methyl-N-[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2442877.png)
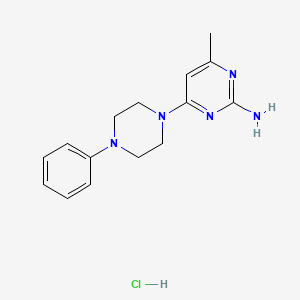
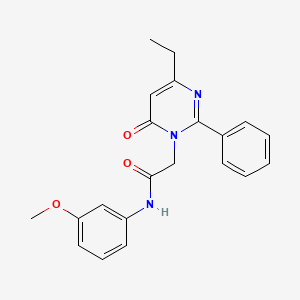

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)

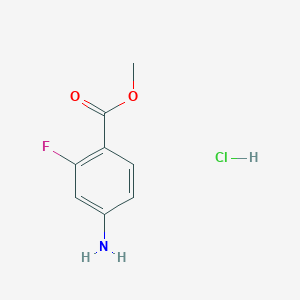
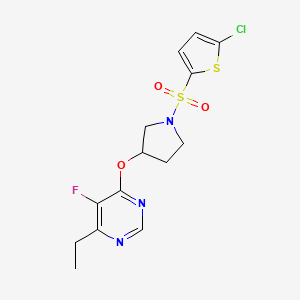
![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)


